molecular formula C12H16N2 B027889 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline CAS No. 106362-30-5

4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline

Cat. No. B027889
M. Wt: 188.27 g/mol
InChI Key: JVEFUUSABCMFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline, also known as MP4A, is a chemical compound that has been extensively studied for its potential use in scientific research. MP4A is a heterocyclic compound that contains a pyridine ring and an aniline group. It has been found to have a range of biochemical and physiological effects, making it a promising compound for research applications. In

Mechanism Of Action

The mechanism of action of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline is not fully understood, but it is thought to involve binding to the sigma-1 receptor and modulating its activity. This receptor is involved in a range of physiological processes and has been implicated in the pathogenesis of several diseases. 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has also been found to inhibit the dopamine transporter, which could lead to increased dopamine levels and potential therapeutic effects.

Biochemical And Physiological Effects

4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects. 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has also been found to have neuroprotective effects in animal models of neurodegenerative disease.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline in lab experiments is its high purity and good yields from the synthesis method. It has also been extensively studied for its potential use in a range of research applications. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results from experiments.

Future Directions

There are several potential future directions for research on 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline. One area of interest is its potential use in the treatment of addiction, due to its activity as a dopamine transporter inhibitor. Another area of interest is its potential use in the treatment of neurodegenerative diseases, due to its neuroprotective effects. Further research is also needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline involves the reaction of 4-chloro-2-methylaniline with 3,6-dihydro-2H-pyridine-4-carboxaldehyde in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to yield 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline. This method has been reported to yield high purity 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline with good yields.

Scientific Research Applications

4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has been studied for its potential use in a range of scientific research applications. It has been found to have activity as a ligand for the sigma-1 receptor, which is involved in a range of physiological processes including pain perception, memory, and inflammation. 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has also been found to have activity as a dopamine transporter inhibitor, which could have implications for the treatment of addiction.

properties

CAS RN

106362-30-5

Product Name

4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline

InChI

InChI=1S/C12H16N2/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9,13H2,1H3

InChI Key

JVEFUUSABCMFKJ-UHFFFAOYSA-N

SMILES

CN1CCC(=CC1)C2=CC=C(C=C2)N

Canonical SMILES

CN1CCC(=CC1)C2=CC=C(C=C2)N

Other CAS RN

106362-30-5

synonyms

4'-amino-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
4'-amino-MPTP

Origin of Product

United States

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